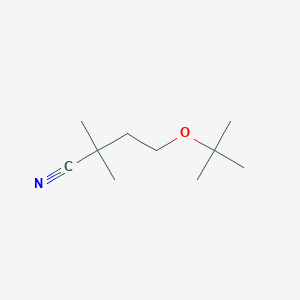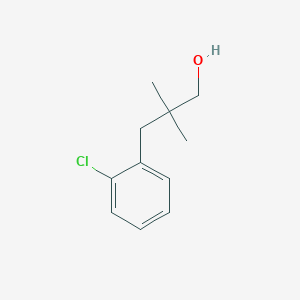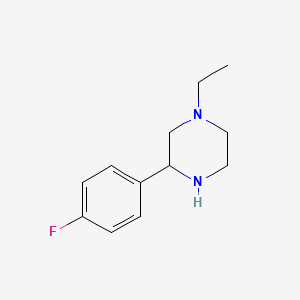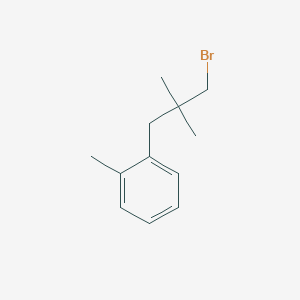
3-氟-1-(吡咯烷-2-羰基)吡咯烷
描述
Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for a variety of chemical reactions and modifications, making it a versatile scaffold in drug discovery .Chemical Reactions Analysis
Pyrrolidine and its derivatives can undergo a variety of chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
Pyrrolidine is a saturated five-membered ring with a nitrogen atom. Its properties can be modified by various functional groups, leading to a wide range of physicochemical parameters .科学研究应用
药物发现
吡咯烷环是“3-氟-1-(吡咯烷-2-羰基)吡咯烷”的关键组成部分,被药物化学家广泛用于开发治疗人类疾病的化合物 . 这种饱和骨架的兴趣在于,由于sp3杂化、对分子立体化学的贡献以及环的非平面性导致的三维(3D)覆盖率增加,可以有效地探索药效团空间 .
抗惊厥活性
包括“3-氟-1-(吡咯烷-2-羰基)吡咯烷”在内的吡咯烷衍生物已被发现具有抗惊厥活性 . 例如,吡咯烷-2,5-二酮环3位的非芳香取代基(仲丁基)和3-三氟甲基苯基哌嗪片段对抗惊厥活性有积极影响 .
二肽基肽酶 IV 抑制剂
“(S)- (+)-3-氟吡咯烷盐酸盐”是一种相关化合物,可用作制备环己基甘氨酸酰胺的氟化吡咯烷衍生物的构建块,作为二肽基肽酶 IV 的潜在抑制剂 .
抗癌潜力
吡咯烷硫代半卡巴腙杂化物,可能包括“3-氟-1-(吡咯烷-2-羰基)吡咯烷”,已被合成并评估了其对各种癌细胞系的体外抗癌潜力 .
抗菌和抗真菌活性
已知一些吡咯烷衍生物具有抗菌和抗真菌活性 . 这表明“3-氟-1-(吡咯烷-2-羰基)吡咯烷”可能用于开发新的抗菌和抗真菌剂。
抗病毒活性
吡咯烷衍生物也被发现具有抗病毒活性 . 因此,“3-氟-1-(吡咯烷-2-羰基)吡咯烷”可能用于开发新的抗病毒药物。
作用机制
Target of action
The targets of pyrrolidine-based compounds can vary widely depending on the specific compound and its functional groups. Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of action
The mode of action of pyrrolidine-based compounds depends on their specific structure and the biological target they interact with. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical pathways
Pyrrolidine-based compounds can affect a variety of biochemical pathways. The specific pathways affected would depend on the particular compound and its biological target .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine-based compounds, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s structure and the presence of functional groups .
Result of action
The molecular and cellular effects of pyrrolidine-based compounds can vary widely and depend on the specific compound and its mode of action .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine-based compounds .
实验室实验的优点和局限性
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine has several advantages for use in scientific research. It is a relatively inexpensive compound and is readily available. It is also relatively non-toxic, non-reactive, and non-volatile, making it safe to use in laboratory experiments. However, 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is a chiral compound, meaning it has four different stereoisomers that must be separated and purified before use. This can be a time-consuming and expensive process.
未来方向
There are several potential future directions for 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine research. One possible direction is to explore its potential as a catalyst in organic synthesis. Another potential direction is to investigate its potential as a ligand in coordination chemistry. Additionally, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop more efficient methods for separating and purifying the four stereoisomers of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine.
安全和危害
生化分析
Biochemical Properties
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. For instance, pyrrolidine derivatives have been shown to interact with carbonic anhydrase isoenzymes, which are involved in various physiological processes . The interaction between 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine and these enzymes can result in altered enzyme activity, which may have therapeutic implications.
Cellular Effects
The effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to exhibit anti-inflammatory and anticancer activities by affecting specific signaling pathways . 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may similarly impact these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. The fluorine atom in the compound can enhance its binding affinity, resulting in more potent biological effects . Additionally, 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in experimental settings . Long-term exposure to 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine may result in cumulative effects on cellular processes, necessitating careful monitoring and evaluation.
Dosage Effects in Animal Models
The effects of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, pyrrolidine derivatives have been shown to have dose-dependent effects on various physiological processes, including enzyme activity and cellular metabolism . It is essential to determine the optimal dosage of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating enzyme activity. Pyrrolidine derivatives have been reported to interact with enzymes involved in key metabolic pathways, such as carbonic anhydrase . The interaction of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine with these enzymes can lead to changes in metabolic processes, which may have therapeutic implications.
Transport and Distribution
The transport and distribution of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Pyrrolidine derivatives have been shown to be distributed to various tissues, where they exert their biological effects . Understanding the transport and distribution of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Pyrrolidine derivatives have been reported to localize to various subcellular structures, where they interact with specific biomolecules . The localization of 3-Fluoro-1-(pyrrolidine-2-carbonyl)pyrrolidine within cells can impact its biological effects and therapeutic potential.
属性
IUPAC Name |
(3-fluoropyrrolidin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN2O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h7-8,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTHEVPZHGVFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



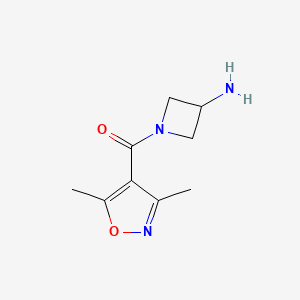
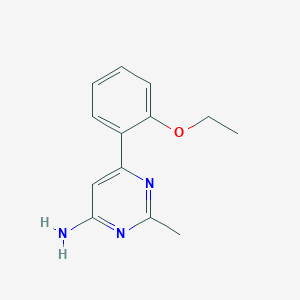


![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
